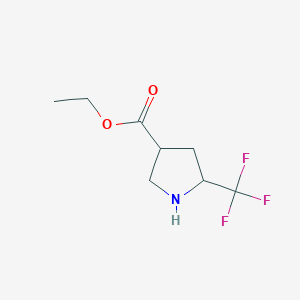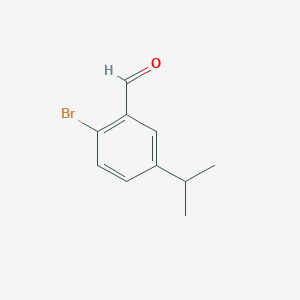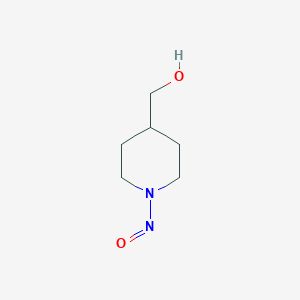
1-(3-Methylpyridin-4-yl)propan-2-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylpyridin-4-yl)propan-2-amine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2. It is a derivative of pyridine and is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylpyridin-4-yl)propan-2-amine dihydrochloride typically involves the reaction of 3-methylpyridine with propan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes such as crystallization or distillation to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methylpyridin-4-yl)propan-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a ketone or aldehyde, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylpyridin-4-yl)propan-2-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Methylpyridin-4-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 2-methyl-1-(3-methylpyridin-2-yl)propan-1-amine
- 1-(5-Methylpyridin-2-yl)propan-1-amine dihydrochloride
- 3-(2-methylpyridin-4-yl)propan-1-amine
Comparison: 1-(3-Methylpyridin-4-yl)propan-2-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C9H16Cl2N2 |
|---|---|
Molekulargewicht |
223.14 g/mol |
IUPAC-Name |
1-(3-methylpyridin-4-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7-6-11-4-3-9(7)5-8(2)10;;/h3-4,6,8H,5,10H2,1-2H3;2*1H |
InChI-Schlüssel |
BVQIWIHXNVGGIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1)CC(C)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(2-Hydroxyethyl)amino]propanoate](/img/structure/B13504136.png)

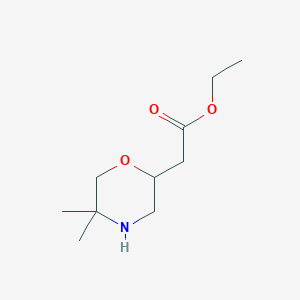
![[(Dimethyl-1,2-oxazol-4-yl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B13504169.png)


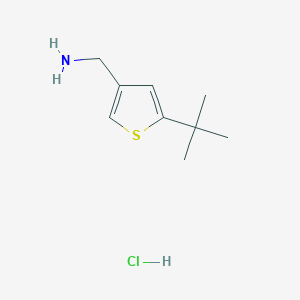
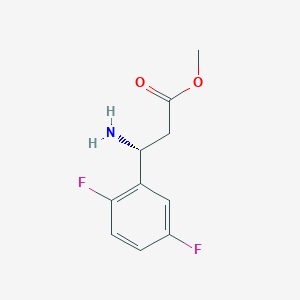
![tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13504199.png)
![3,8-Bis(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13504200.png)
